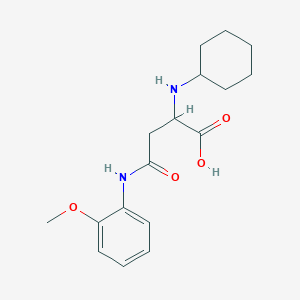![molecular formula C20H22N2O6S B4131348 N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4131348.png)
N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide, also known as DMSO2-Val-Pro-Val-NMe2, is a chemical compound that has gained significant attention in scientific research for its potential as a therapeutic agent. This compound belongs to the class of prolyl oligopeptidase inhibitors and has been studied extensively for its biological and physiological effects.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2 acts as a prolyl oligopeptidase inhibitor, which means it inhibits the activity of the prolyl oligopeptidase enzyme. This enzyme plays a role in the degradation of neuropeptides, which are important signaling molecules in the brain. By inhibiting the activity of this enzyme, N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2 can increase the levels of neuropeptides, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2 has been found to have other biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. Additionally, N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2 has been found to modulate the activity of ion channels, which are involved in the transmission of electrical signals in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2 has several advantages for use in lab experiments. It is stable and can be easily synthesized, making it a readily available research tool. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, one limitation of using N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2 in lab experiments is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2. One area of interest is its potential for the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosing and administration methods for this compound. Additionally, research is needed to investigate the potential side effects and toxicity of N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2. Finally, studies are needed to investigate the effects of N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2 on other physiological systems, such as the cardiovascular and immune systems.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2 has been found to have anticonvulsant, anti-inflammatory, and analgesic properties, indicating its potential for use in the treatment of various conditions.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-13-4-7-15(8-5-13)29(25,26)22-17(10-11-19(22)23)20(24)21-16-9-6-14(27-2)12-18(16)28-3/h4-9,12,17H,10-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZCCWQGNAXSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4131279.png)
![1-[3-(3,5-dimethylphenyl)propanoyl]-4-(pyrrolidin-1-ylsulfonyl)piperazine](/img/structure/B4131286.png)
amino]methyl}nicotinic acid](/img/structure/B4131297.png)
![3-[5-(3-bromo-4-methylphenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4131299.png)

![2-{[(4-chlorophenyl)amino]carbonothioyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4131310.png)
![1-(4-bromophenyl)-2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4131318.png)

![methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4131331.png)
![2-bromo-N-(1-{4-methyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4131332.png)
![N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B4131342.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4131346.png)
![2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B4131369.png)